molecular formula C30H48O4 B1157362 Triptotriterpenic acid A CAS No. 84108-17-8

Triptotriterpenic acid A

Cat. No.: B1157362
CAS No.: 84108-17-8
M. Wt: 472.7 g/mol
InChI Key:
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Description

Triptotriterpenic acid A is a novel triterpenoid compound isolated from the root bark of Tripterygium wilfordii Hook. f., a traditional Chinese medicinal plant.

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for Triptotriterpenic acid A is not fully understood, it has been found to present direct hepatotoxicity . It’s also suggested that it might have effects on human cytokines and mouse proteins .

Safety and Hazards

Triptotriterpenic acid A has been found to present direct hepatotoxicity . It’s important to handle it with care, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation . It’s also recommended to wash thoroughly after handling and remove contaminated clothing .

Future Directions

Triptotriterpenic acid A is a component of Tripterygium wilfordii, which has shown significant anti-rheumatoid arthritis effects but is also associated with hepatotoxicity . Future research could focus on further elucidating the hepatotoxic mechanism of Tripterygium wilfordii and its components, including this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triptotriterpenic acid A is primarily isolated from the root bark of Tripterygium wilfordii through a series of chromatographic techniques. The crude extract is subjected to column chromatography, followed by recrystallization using anhydrous ethanol to obtain white needle-like crystals with a melting point of 304-308°C .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction and purification from natural sources, which limits its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions: Triptotriterpenic acid A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Comparison with Similar Compounds

Triptotriterpenic acid A is unique among triterpenoids due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its unique combination of anti-inflammatory, immunomodulatory, and hepatotoxic properties, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

(2S,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJQZJEYVBJZ-YLXTXNMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316671
Record name Maytenfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84108-17-8
Record name Maytenfolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84108-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytenfolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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